COX-2 Enzyme Inhibition Profile of 8-Methyl-2-phenylindolizine
In a comparative study evaluating indolizine derivatives as COX-2 inhibitors, 8-methyl-2-phenylindolizine exhibited an IC50 value of 6.71 µM against the COX-2 enzyme. This inhibitory potency is directly comparable to that of indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) reference standard, which demonstrated an IC50 of 6.84 µM in the same assay system [1]. This places the compound within the activity range of a clinically relevant benchmark.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 6.71 µM |
| Comparator Or Baseline | Indomethacin (standard NSAID): 6.84 µM |
| Quantified Difference | 2% more potent (0.13 µM lower IC50) |
| Conditions | In vitro COX-2 enzyme inhibition assay, incubation at 37°C |
Why This Matters
Demonstrates that 8-methyl-2-phenylindolizine achieves benchmark-level COX-2 inhibition, making it a relevant scaffold for anti-inflammatory drug discovery without the structural complexity of advanced clinical candidates.
- [1] Katharigatta N. Venugopala, Sandeep Chandrashekharappa, Christophe Tratrat, et al. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Biomolecules, 2019, 9(11): 661. View Source
